3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid
Overview
Description
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid typically involves the construction of the benzimidazole ring system. The usual synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the ring closure to form the imidazole ring . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s benzimidazole core is crucial for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, often mimicking naturally occurring heterocyclic bases found in nucleotides . This allows them to inhibit enzyme activity, disrupt protein synthesis, and interfere with cellular processes.
Comparison with Similar Compounds
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid can be compared with other benzimidazole derivatives, such as:
- 2-Methyl-1H-benzoimidazol-5-ylamine hydrochloride
- 2-(2-Methyl-1H-benzoimidazol-5-yl)-ethylamine dihydrochloride
These compounds share a similar benzimidazole core but differ in their functional groups and side chains, which can influence their chemical properties and biological activities. The unique structure of this compound makes it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMLHSGIAKKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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